Clomiphene

Pharmacokinetics Isomer differentiation Drug metabolism

Clomiphene Citrate (50-41-9) is the pharmacopoeial SERM with a defined ~70:30 mix of (E)-enclomiphene (antagonist) and (Z)-zuclomiphene (potent agonist). Its poly-pharmacology distinguishes it from pure isomers and tamoxifen. USP/EP require 98.0–102.0% assay; USP RS is mandatory for compliant QC. Key research uses: HPG axis modeling, ovulation induction control, leishmaniasis screening (IC50 1.7–3.3 µM). Source the authentic pharmacopoeial mixture for traceable, defensible results.

Molecular Formula C26H28ClNO
Molecular Weight 406.0 g/mol
CAS No. 50-41-9
Cat. No. B001079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClomiphene
CAS50-41-9
SynonymsChloramiphene
Citrate, Clomiphene
Clomid
Clomide
Clomifen
Clomifene
Clomiphene
Clomiphene Citrate
Clomiphene Hydrochloride
Clostilbegit
Dyneric
Gravosan
Hydrochloride, Clomiphene
Klostilbegit
Serophene
Molecular FormulaC26H28ClNO
Molecular Weight406.0 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3
InChIKeyGKIRPKYJQBWNGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
SolubilitySlightly soluble
SLIGHTLY SOL IN WATER (1 IN 900), ETHANOL (1 IN 40) AND CHLOROFORM (1 IN 800);  FREELY SOL IN METHANOL;  PRACTICALLY INSOL IN DIETHYL ETHER /CITRATE/
4.14e-04 g/L

Procuring Clomiphene (CAS 50-41-9): A Baseline Overview of Its Unique Isomeric Nature and Pharmacopoeial Definition


Clomiphene (CAS 50-41-9), typically supplied as its citrate salt, is a first-generation, nonsteroidal Selective Estrogen Receptor Modulator (SERM) [1]. As an active pharmaceutical ingredient (API), it is a racemic mixture of two geometric isomers: (E)-enclomiphene and (Z)-zuclomiphene, typically in a 3:2 or ~70:30 ratio, each possessing distinct pharmacological properties [2]. Its identity, strength, and purity are defined by official pharmacopoeial monographs (e.g., USP), which mandate an assay range of 98.0% to 102.0% for the isomer mixture [3].

Why Substituting Clomiphene with a Close Analog or Generic Isomer is Not Straightforward


The clinical and research utility of Clomiphene is defined by its unique isomeric composition and resulting poly-pharmacology, making it a distinct entity that is not freely interchangeable with other SERMs or pure isomers. The (E)- and (Z)-isomers exhibit divergent pharmacokinetics and estrogen receptor (ER) activity profiles, with (Z)-zuclomiphene acting as a potent, long-lived ER agonist and (E)-enclomiphene as a shorter-acting antagonist [1]. This contrasts with pure anti-estrogens or other SERMs like tamoxifen, which have a different balance of agonist/antagonist activity across tissues [2]. Furthermore, while the pure (E)-enclomiphene isomer is a distinct API, the unique, reproducible mixture of isomers in clomiphene citrate, as specified in official pharmacopoeias, is the well-characterized entity with a defined safety and efficacy profile for approved indications like ovulation induction [3]. Procuring a specific pharmacopoeial reference standard (e.g., USP Clomiphene Citrate RS) is therefore mandatory for analytical method development and quality control to ensure compliance and accurate quantification, not merely a suggestion.

Quantitative Evidence Guide: How Clomiphene's Performance Data Differentiates It from Key Comparators


PK Differentiation: The Vastly Divergent Half-Lives of Clomiphene's Constituent Isomers

A critical and quantifiable difference exists in the pharmacokinetics of clomiphene's two geometric isomers, explaining its complex in vivo profile. (E)-enclomiphene, the principal anti-estrogenic component, has a short half-life (T1/2), while (Z)-zuclomiphene, an estrogenic agonist, has an exceptionally long half-life, persisting in the body for weeks [1]. This is not seen with other SERMs like tamoxifen, where the active metabolite endoxifen has a more consistent half-life of ~10 days [2].

Pharmacokinetics Isomer differentiation Drug metabolism

Anti-Parasitic Potency: Clomiphene Outperforms Tamoxifen Against Leishmania spp.

In a direct head-to-head in vitro comparison, clomiphene demonstrates superior antileishmanial potency relative to the structurally similar SERM, tamoxifen. This differential activity is relevant for researchers investigating novel applications of SERMs beyond oncology and reproductive health [1].

Antileishmanial Drug repurposing Parasitology

Ovulation Induction Efficacy: Letrozole Demonstrates Superior Outcomes Over Clomiphene in PCOS

When benchmarked against the aromatase inhibitor letrozole for ovulation induction in women with anovulatory infertility, clomiphene shows lower efficacy on key clinical parameters. This comparative data defines the current therapeutic landscape and is essential for researchers modeling or studying reproductive pharmacology [1].

Ovulation induction Polycystic Ovary Syndrome Fertility

Analytical Standard Purity: Clomiphene Citrate RS is Defined by a Strict Pharmacopoeial Assay Range

For quantitative analytical applications, the USP Clomiphene Citrate Reference Standard (RS) is distinguished by a rigorously defined and narrow acceptable purity range, as mandated by the official monograph. This provides a verifiable, regulatory-grade benchmark for method validation and system suitability testing [1].

Analytical Chemistry Quality Control Reference Standards

Defined Research and Industrial Application Scenarios for Clomiphene (CAS 50-41-9)


Analytical Method Development and Pharmaceutical Quality Control

In regulated pharmaceutical laboratories, procurement of USP Clomiphene Citrate RS (CAS 50-41-9) is mandatory. Its use is required for system suitability testing, assay calibration, and performance verification when testing clomiphene citrate API or finished drug products (e.g., tablets) according to the official USP monograph [1]. The defined 98.0%-102.0% assay range provides a legally defensible and technically sound foundation for batch release and stability studies.

Pharmacological Dissection of Estrogen Receptor (ER) Subtype Signaling

Clomiphene citrate serves as a valuable tool compound for investigating the differential roles of ERα and ERβ in complex biological systems. Its unique property of acting as a mixture of an antagonist (enclomiphene) and a potent, long-lived agonist (zuclomiphene) [1] allows researchers to model a mixed pharmacological state that pure antagonists like fulvestrant cannot replicate. This is particularly relevant in studies of hypothalamic-pituitary-gonadal (HPG) axis regulation, where the persistent agonist activity of zuclomiphene is a critical experimental variable.

Preclinical Benchmarking in Reproductive Endocrinology and Infertility Models

Clomiphene remains a gold-standard comparator compound for evaluating novel agents for ovulation induction. Its well-characterized, albeit modest, clinical efficacy (e.g., a pregnancy rate per cycle of ~7.6%) [1] provides a reliable baseline. Researchers developing new fertility drugs in rodent models or in vitro systems should include clomiphene as a control arm to contextualize the performance of their novel compound and demonstrate a potential improvement over the established standard of care.

Drug Repurposing Screens for Anti-Parasitic Activity

In phenotypic screening campaigns for neglected tropical diseases like leishmaniasis, clomiphene citrate is a high-value hit compound. Its demonstrated in vitro potency (IC50 = 1.7–3.3 µM) [1] that is approximately two-fold greater than the related SERM tamoxifen makes it a promising starting point for medicinal chemistry optimization. Procurement of clomiphene for these studies is justified by its validated and superior activity in validated in vitro and in vivo models compared to its closest structural analog.

Technical Documentation Hub

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